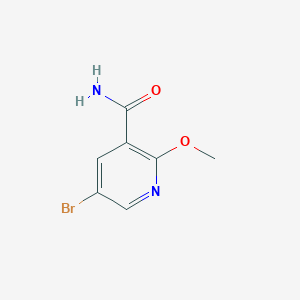

5-Bromo-2-methoxynicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZFUIWUXBBSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741784 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245646-66-5 | |

| Record name | 5-Bromo-2-methoxypyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methoxynicotinamide

Established Synthetic Routes to 5-Bromo-2-methoxynicotinamide and its Precursors

The synthesis of this compound is typically achieved through multi-step sequences that strategically build upon functionalized pyridine (B92270) rings. These routes are designed to precisely control the placement of the bromo, methoxy (B1213986), and carboxamide groups on the pyridine core.

Multi-step Syntheses from Pyridine Derivatives

A common strategy for synthesizing substituted nicotinamides begins with readily available dihalogenated pyridines. One plausible pathway to a key precursor, 5-Bromo-2-methoxypyridine, starts from 2,5-dibromopyridine (B19318). This starting material undergoes a nucleophilic substitution reaction with sodium methoxide (B1231860), where the methoxy group preferentially displaces the bromine atom at the 2-position, a site that is more activated towards such substitutions.

A representative multi-step synthesis is outlined below:

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide (NaOMe) | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | Regioselective methoxylation |

| 2 | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | Further substitution/modification | Methyl 2-methoxy-nicotinate derivative | Introduction of other functionalities |

| 3 | Methyl 2-methoxynicotinate derivative | Brominating agent (e.g., NBS, Br₂) | Methyl 5-bromo-2-methoxynicotinate | Regioselective bromination |

| 4 | Methyl 5-bromo-2-methoxynicotinate | Aqueous base (e.g., NaOH), then acid | 5-Bromo-2-methoxynicotinic acid | Ester hydrolysis |

| 5 | 5-Bromo-2-methoxynicotinic acid | Amine source (e.g., NH₃), coupling agent | This compound | Amide formation |

Regioselective Bromination and Methoxylation Strategies

The success of the synthesis hinges on the precise control of substituent placement on the pyridine ring, a process governed by the principles of regioselectivity.

Methoxylation: In precursors like methyl 2,6-dichloropyridine-3-carboxylate, the chlorine atoms at the C2 and C6 positions are electronically distinct. Treatment with sodium methoxide in solvents like THF and CH₂Cl₂ has been shown to yield the 2-methoxy derivative as the main product nih.gov. The directing effects of the existing ester group and the inherent reactivity of the pyridine ring guide the incoming methoxy group preferentially to the C2 position over the C6 position. Similarly, the reaction of 2,5-dibromopyridine with sodium hydroxide (B78521) in methanol (B129727) results in the selective formation of 5-Bromo-2-methoxypyridine with a reported yield of 98% chemicalbook.com.

Bromination: The introduction of the bromine atom at the C5 position is another critical, regioselective step. This electrophilic aromatic substitution is typically performed on a pyridine ring that is already activated by the electron-donating methoxy group. For instance, the bromination of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate is a key step in the synthesis of a related compound, demonstrating that the pyridine ring can be effectively brominated late in the synthetic sequence to yield the desired 5-bromo isomer nih.gov. The choice of brominating agent and reaction conditions is crucial to prevent side reactions and ensure high regioselectivity.

Ester Hydrolysis and Amide Formation Techniques

The final step in many synthetic routes is the conversion of a carboxylate ester, such as methyl 5-bromo-2-methoxynicotinate, into the primary amide, this compound synquestlabs.com.

This transformation can be accomplished via two primary methods:

Two-Step Hydrolysis and Amidation: The ester is first hydrolyzed to the corresponding carboxylic acid (5-Bromo-2-methoxynicotinic acid) using aqueous base (like NaOH or KOH) followed by acidification nih.govchemimpex.com. The isolated carboxylic acid is then coupled with an ammonia (B1221849) source. This classic approach often employs peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond nih.gov.

Direct Amidation of Esters: More direct methods involve the reaction of the ester with an amine source. Recent advancements have provided efficient, catalyst-free methods for this transformation. One such method utilizes sodium amidoboranes (NaNH₂BH₃) which react directly with esters at room temperature to produce primary amides in high yields nih.gov. This approach avoids the need for harsh conditions or the pre-activation of a carboxylic acid.

Advanced Synthetic Approaches and Process Optimization for Scale-Up

As the demand for complex organic molecules grows, so does the need for synthetic methods that are not only efficient but also scalable, safe, and environmentally sustainable.

Industrial Scale-Up Considerations and Challenges

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges. Key considerations include cost-effectiveness, reaction safety, waste minimization, and process robustness. For related nicotinamide (B372718) compounds, industrial methods have been developed that focus on high yields and purity by optimizing reaction conditions google.comgoogle.com.

Key Industrial Challenges:

Regioselectivity Control: Maintaining high regioselectivity in methoxylation and bromination reactions on a large scale is critical to avoid the formation of difficult-to-separate isomeric impurities.

Reagent Cost and Handling: The cost and safe handling of reagents, such as potent brominating agents and organometallic intermediates, are major factors in industrial production.

Purification: Developing efficient, scalable purification methods (e.g., crystallization instead of chromatography) is essential for achieving the high purity required for pharmaceutical intermediates.

Waste Management: Traditional multi-step syntheses can generate significant chemical waste. Optimizing for atom economy and developing methods for recycling solvents and catalysts are crucial for sustainable manufacturing nih.gov.

Novel Catalytic Systems in Synthesis

Recent research has focused on replacing traditional chemical catalysts with more sustainable and efficient alternatives, particularly biocatalysts. Enzymatic synthesis represents a significant advancement in the formation of amide bonds.

For the synthesis of nicotinamide derivatives, the lipase (B570770) enzyme Novozym® 435 from Candida antarctica has been successfully employed as a catalyst for the amidation of methyl nicotinate (B505614) nih.gov. This biocatalytic approach offers several advantages over conventional chemical methods:

Mild Reaction Conditions: Enzymatic reactions are typically run at lower temperatures (e.g., 50°C) and neutral pH, reducing energy consumption and preventing the degradation of sensitive functional groups nih.gov.

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

Environmental Sustainability: Biocatalysis uses renewable catalysts and often employs greener solvents, leading to a more environmentally friendly process nih.govfrontiersin.org.

The use of continuous-flow microreactors in conjunction with immobilized enzymes like Novozym® 435 further enhances efficiency, significantly reducing reaction times and improving product yields compared to traditional batch processes nih.gov.

| Parameter | Continuous-Flow Microreactor | Batch Reactor |

| Catalyst | Novozym® 435 | Novozym® 435 |

| Reaction Time | 35 minutes | 24 hours |

| Product Yield | 81.6–88.5% | Lower than continuous-flow |

| Temperature | 50 °C | 50 °C |

This data highlights the substantial improvement in reaction efficiency offered by novel catalytic systems and process technologies.

Green Chemistry Principles in this compound Production

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches applicable to the synthesis of this compound and its precursors include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often in aqueous media. For instance, nitrile hydratase enzymes can convert corresponding nitriles to amides, a key step in nicotinamide synthesis, with high efficiency and reduced environmental impact.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a cornerstone of green chemistry. The use of ionic liquids, deep eutectic solvents, or even water as a reaction medium can significantly reduce the environmental footprint of synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side-product formation in shorter timeframes. This technique has been successfully applied to various reactions in pyridine chemistry, offering a more energy-efficient alternative to conventional heating.

Catalytic Approaches: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. For example, the development of highly efficient and recyclable catalysts for steps such as amidation or cross-coupling reactions is a key area of research.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

| Waste Prevention | Utilizing high-yield, atom-economical reactions. | Reduced generation of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. | Minimized environmental pollution and worker exposure. |

| Energy Efficiency | Implementing microwave-assisted synthesis or reactions at ambient temperatures. | Lower energy consumption and reduced carbon footprint. |

| Catalysis | Using biocatalysts or recyclable metal catalysts. | Increased reaction efficiency and reduced waste. |

Derivatization Strategies of the this compound Scaffold

The structure of this compound provides several avenues for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The amide nitrogen of this compound is a key site for modification, enabling the introduction of a wide range of substituents. Common strategies include N-alkylation and N-arylation.

N-Alkylation: This can be achieved through reactions with various alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction efficiency.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the amide nitrogen and aryl halides or triflates. Nickel-catalyzed N-arylation has also emerged as a viable alternative.

These modifications can significantly impact the molecule's properties, including its solubility, lipophilicity, and ability to form hydrogen bonds, which are crucial for biological activity.

| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Methyl, Ethyl, Propyl, Benzyl, etc. |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | Phenyl, Substituted phenyls, Heteroaryls |

| N-Arylation (Nickel-catalyzed) | Aryl halide, Nickel catalyst, Ligand, Base | Phenyl, Substituted phenyls, Heteroaryls |

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. wikipedia.orgillinois.edunih.govlibretexts.orglmaleidykla.lt

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromo substituent with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, and alkyl groups at this position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

This derivatization strategy is instrumental in exploring the structure-activity relationships of this compound-based compounds by systematically modifying the substituent at the 5-position.

| Coupling Partner | Catalyst System | Potential Groups Introduced |

| Arylboronic acids | Pd(PPh3)4, K2CO3, Dioxane/H2O | Phenyl, Naphthyl, Substituted aryls |

| Heteroarylboronic acids | PdCl2(dppf), Cs2CO3, DMF | Thienyl, Furyl, Pyridyl, etc. |

| Alkylboronic acids | Pd(OAc)2, SPhos, K3PO4, Toluene | Methyl, Ethyl, Cyclopropyl, etc. |

The introduction of chirality into drug candidates is a critical aspect of modern drug design, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral centers can be introduced into the this compound scaffold through several strategies.

One common approach is to couple the nicotinic acid precursor with a chiral amine or alcohol, thereby introducing a stereocenter in the side chain. Asymmetric synthesis methodologies can also be employed to create chiral derivatives. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, asymmetric hydrogenation or asymmetric alkylation of a suitable prochiral substrate derived from this compound could yield enantiomerically enriched products.

The development of stereoselective synthetic routes is crucial for accessing single enantiomers for biological evaluation. tandfonline.comrasayanjournal.co.inresearchgate.netresearchgate.net

| Strategy | Description | Example |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Coupling of 5-bromo-2-methoxynicotinic acid with a chiral amine. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Asymmetric reduction of a ketone precursor to a chiral alcohol. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective transformation. | Attachment of a chiral auxiliary to the amide nitrogen to control a subsequent reaction. |

Analytical Techniques for Structural Elucidation and Purity Assessment in Research

The comprehensive characterization and purity assessment of this compound and its derivatives are essential to ensure their quality and to accurately interpret biological data. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the substitution pattern on the pyridine ring and the amide side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound and its derivatives. By using a suitable stationary phase and mobile phase, impurities can be separated and quantified. Chiral HPLC, using a chiral stationary phase, is employed to determine the enantiomeric excess of chiral derivatives. benthamscience.comnih.govijarsct.co.inhelixchrom.comsielc.comnih.gov

| Technique | Information Obtained | Application in Research |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. | Structural confirmation of the final product and intermediates. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirmation of the molecular formula. |

| HPLC | Purity of the compound, separation of isomers. | Purity assessment and determination of enantiomeric excess. |

Pharmacological and Biological Activities of 5 Bromo 2 Methoxynicotinamide and Its Analogs

Modulatory Effects on Enzyme Systems and Receptor Interactions

Nicotinamide (B372718) and its derivatives are known to interact with various biological targets. These interactions are primarily centered on enzymes involved in metabolic pathways, with emerging data suggesting potential roles in neurotransmitter receptor modulation. The core structure, a pyridine (B92270) ring with a carboxamide group, serves as a scaffold that can be chemically modified to alter potency, selectivity, and pharmacological properties.

A primary and well-documented activity of nicotinamide analogs is the inhibition of Nicotinamide N-methyltransferase (NNMT). nih.gov NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3). nih.govuniba.it It catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.govresearchgate.net

Elevated expression and activity of NNMT have been strongly associated with metabolic diseases, including obesity and type 2 diabetes. researchgate.netnih.gov Consequently, the inhibition of NNMT has emerged as a significant therapeutic strategy for these conditions. mdpi.comwikipedia.org Small molecule inhibitors, often analogs of nicotinamide, act as competitive substrates, binding to the enzyme's active site and preventing the methylation of endogenous nicotinamide. nih.gov

One such nicotinamide analog, JBSNF-000088 (6-methoxynicotinamide), has demonstrated potent inhibition of NNMT activity across multiple species. researchgate.netgenome.jp Research on this and similar compounds provides a strong basis for the metabolic regulatory potential of the nicotinamide scaffold.

The direct biochemical consequence of NNMT inhibition is a reduction in the production of 1-methylnicotinamide (MNA). genome.jp MNA is not merely a waste product; its plasma levels are often correlated with the metabolic state, with higher concentrations observed in obesity and diabetes. nih.govnih.gov Therefore, the reduction of MNA serves as a key biomarker for the target engagement of NNMT inhibitors.

In preclinical studies, administration of NNMT inhibitors leads to a significant decrease in MNA levels in plasma and metabolically active tissues. For example, oral administration of the NNMT inhibitor JBSNF-000088 to C57BL/6 mice resulted in a substantial and time-dependent reduction in plasma MNA concentrations. researchgate.net This demonstrates a direct and measurable pharmacodynamic effect of NNMT inhibition by a nicotinamide analog. researchgate.netnih.gov

| Inhibitor | Species | Effect on Plasma MNA | Reference |

|---|---|---|---|

| JBSNF-000088 | Mouse (C57BL/6) | Significant reduction observed for up to 4 hours post-dosing | researchgate.net |

| JBSNF-000088 | Mouse (Diet-Induced Obesity) | ~50% reduction in plasma MNA levels | genome.jp |

By modulating metabolic pathways, NNMT inhibitors have a profound impact on glucose homeostasis and insulin (B600854) sensitivity. wikipedia.org Elevated NNMT activity is linked to insulin resistance, a hallmark of type 2 diabetes. researchgate.net Inhibition of this enzyme has been shown to reverse these effects in animal models of metabolic disease. genome.jpnih.gov

Treatment with nicotinamide analog NNMT inhibitors, such as JBSNF-000088, has been shown to improve glucose tolerance and enhance insulin sensitivity in mice with diet-induced obesity (DIO). genome.jpnih.gov In these studies, treated mice demonstrated a normalization of glucose tolerance, bringing it to levels comparable to lean control animals. nih.gov These improvements in glucose handling underscore the therapeutic potential of NNMT inhibition in managing diabetic and pre-diabetic states. nih.gov

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Glucose Tolerance | Normalized to the level of lean control mice | Demonstrates improved glucose handling | nih.gov |

| Insulin Sensitivity | Significantly improved | Addresses a core pathology of type 2 diabetes | genome.jpnih.gov |

| Body Weight | Reduction in body weight gain | Addresses obesity, a related comorbidity | nih.gov |

Adipose tissue, particularly white adipose tissue (WAT), is a key site of NNMT expression, and its levels are significantly elevated in obese individuals. nih.govmdpi.com NNMT activity in adipocytes influences lipid metabolism and fat storage. nih.gov Research has demonstrated that inhibiting NNMT can directly affect adipose tissue metabolism, leading to reduced fat mass and suppression of lipogenesis (the formation of fat). nih.govwikipedia.org

Studies using small molecule NNMT inhibitors have shown a reduction in body weight and fat mass gains in diet-induced obese mice. drugs.com The inhibitor 5A1MQ, for instance, was found to be effectively distributed to adipose tissue, where it exerted its metabolic effects. nih.govdrugs.com These findings validate that targeting NNMT in adipose tissue is a viable strategy for combating obesity and its related metabolic dysfunctions. drugs.com

While the primary focus for many nicotinamide analogs has been on metabolic enzymes, some research suggests potential interactions with neurotransmitter systems. Direct pharmacological studies on 5-Bromo-2-methoxynicotinamide's activity at the dopamine (B1211576) D2 receptor are not extensively documented in publicly available literature. However, studies on the parent compound, nicotinamide, offer some insight.

Research in mice has indicated that nicotinamide, at high doses, may exert an antagonistic effect on dopamine receptors. acs.org This was suggested by a significant decrease in the binding of the D2 receptor radioligand [3H]-spiperone in the corpus striatum, a brain region rich in dopamine receptors. acs.org The same high dose also induced a cataleptic state in the animals, a behavioral outcome often associated with dopamine receptor blockade. acs.org While this does not confirm direct activity for this compound, it establishes that the core nicotinamide structure can, under certain conditions, interact with the dopaminergic system.

The activity of this compound at the serotonin (B10506) 5-HT3 receptor, a key target for antiemetic drugs, is not well characterized. nih.gov The class of 5-HT3 antagonists, often called "setrons," typically possesses distinct structural features not commonly found in simple nicotinamides. nih.gov

However, the broad screening of chemical libraries has shown that related heterocyclic structures can interact with the serotonin system. For instance, a 2-(phenylthio)-nicotinamide derivative was investigated as a potential antagonist for the P2X7 receptor but was found to have off-target activity at serotonin transporters, indicating an interaction with the broader serotonergic system. nih.gov Furthermore, extensive structure-activity relationship studies have been conducted on related heterocyclic scaffolds, such as (iso)quinolines, to develop potent 5-HT3 receptor ligands. This suggests that while direct evidence is lacking for this compound, the potential for nitrogen-containing aromatic structures to bind to the 5-HT3 receptor is an area of active investigation.

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that play a significant role in regulating the actin cytoskeleton. The two isoforms, ROCK1 and ROCK2, are involved in various cellular functions, including cell adhesion, motility, and contraction. Due to their central role in these processes, ROCK inhibitors have been investigated for their therapeutic potential in various diseases, including cardiovascular conditions and cancer.

Notably, research has demonstrated that nicotinamide, the parent compound of this compound, can function as a ROCK inhibitor. Studies have shown that nicotinamide can inhibit the phosphorylation of myosin light chain, a downstream target of ROCK, leading to the suppression of actomyosin (B1167339) contraction. This inhibition of the ROCK pathway by nicotinamide has been linked to improved cell survival. nih.govnih.govresearchgate.net A study comparing the effects of nicotinamide to the well-known ROCK inhibitor Y27632 found that while both improved cell survival, nicotinamide's effects were broader, suggesting it may have additional mechanisms of action. researchgate.net

While the ROCK inhibitory activity of nicotinamide itself is documented, there is currently a lack of specific research in the public domain investigating the direct effects of this compound or its close analogs on ROCK activity. The substitution of a bromine atom and a methoxy (B1213986) group on the nicotinamide scaffold could potentially modulate this inhibitory activity, representing an area for future research.

Werner Syndrome Helicase (WRN) Inhibition

Werner syndrome helicase (WRN) is a DNA repair protein that belongs to the RecQ family of helicases. It is crucial for maintaining genomic stability, and mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased risk of cancer. More recently, WRN has been identified as a promising therapeutic target in cancers with microsatellite instability (MSI), where the cells are deficient in mismatch repair and become dependent on WRN for survival. This has spurred the development of WRN inhibitors as a potential cancer therapy. nih.govnih.govbioworld.com

Several small molecule inhibitors of WRN have been discovered and are in various stages of preclinical and clinical development. medpath.comnimbustx.com These inhibitors typically work by binding to the helicase domain of WRN, preventing it from unwinding DNA and leading to the accumulation of DNA damage and subsequent cell death in MSI cancer cells. nih.govnih.gov

Despite the active research in the field of WRN inhibition, a review of the available scientific literature did not yield any studies specifically examining the inhibitory activity of this compound or its analogs against Werner syndrome helicase.

Adenosine (B11128) Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Adenosine receptor antagonists are compounds that block the action of adenosine at these receptors and have been investigated for their therapeutic potential in a range of conditions, including Parkinson's disease and asthma. wikipedia.orgwikipedia.org

The development of selective antagonists for the different adenosine receptor subtypes is an active area of research. For instance, selective A2A receptor antagonists have shown promise in the treatment of Parkinson's disease by modulating neurotransmission in the basal ganglia. wikipedia.org Similarly, A2B receptor antagonists are being explored for their potential in treating inflammatory conditions. nih.gov

There is no direct evidence in the current scientific literature to suggest that this compound or its analogs act as adenosine receptor antagonists.

Bromodomain Inhibition, e.g., BRPF1

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails, playing a key role in the regulation of gene expression. There are 61 human bromodomains found in 46 different proteins, and they have emerged as important targets for drug discovery, particularly in the field of oncology and inflammation. BRPF1 (Bromodomain and PHD Finger Containing Protein 1) is a scaffold protein that is a component of histone acetyltransferase complexes. By binding to acetylated histones, BRPF1 helps to recruit these complexes to specific regions of chromatin, leading to the modification of histones and the regulation of gene transcription. patsnap.com

Inhibitors of bromodomains, such as those targeting the BET (Bromodomain and Extra-Terminal domain) family of proteins, have shown significant promise in clinical trials for various cancers. More recently, there has been growing interest in developing inhibitors for non-BET bromodomains, including BRPF1. patsnap.comnih.gov Selective inhibitors of the BRPF1 bromodomain have been developed and have been shown to impair osteoclast differentiation, suggesting a potential therapeutic application in bone diseases. nih.gov

A search of the scientific literature did not reveal any studies that have specifically investigated the ability of this compound or its analogs to inhibit the BRPF1 bromodomain.

Investigations into Anti-inflammatory Mechanisms

The anti-inflammatory properties of nicotinamide and its derivatives have been a subject of considerable research. These compounds have been shown to modulate various aspects of the inflammatory response, including the production of pro-inflammatory cytokines and the activity of key inflammatory signaling pathways.

Modulation of Pro-inflammatory Cytokine Release (e.g., TNF-alpha, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Elevated levels of these cytokines are associated with a wide range of inflammatory diseases.

Studies have demonstrated that nicotinamide can inhibit the production and release of these pro-inflammatory cytokines. In various cell types, nicotinamide has been shown to reduce the expression of TNF-α and IL-6, thereby dampening the inflammatory cascade. caringsunshine.com This effect is thought to contribute to its observed therapeutic benefits in inflammatory skin conditions like acne vulgaris and rosacea. caringsunshine.com

While direct studies on this compound are lacking, the established anti-inflammatory effects of the parent nicotinamide molecule suggest that this derivative may also possess similar activities. The addition of the bromo and methoxy groups could influence its potency and specificity.

Impact on Inflammatory Signaling Pathways

The anti-inflammatory effects of nicotinamide and its analogs are mediated through their influence on various intracellular signaling pathways that regulate inflammation. One of the key mechanisms is through the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and the regulation of inflammatory gene expression. caringsunshine.com By inhibiting PARP, nicotinamide can suppress the activation of pro-inflammatory transcription factors.

Furthermore, a structural isomer of the compound , 6-methoxynicotinamide (B1672817), has been identified as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). abmole.commedchemexpress.com NNMT is an enzyme that plays a role in cellular metabolism and has been linked to inflammation. Inhibition of NNMT by compounds like 6-methoxynicotinamide has been shown to have anti-inflammatory and insulin-sensitizing effects in animal models of metabolic disease. abmole.commedchemexpress.commdpi.com This suggests that the anti-inflammatory activity of methoxylated nicotinamide derivatives may be, at least in part, mediated through the inhibition of NNMT.

The table below summarizes the inhibitory concentrations (IC50) of 6-Methoxynicotinamide against NNMT from different species.

| Enzyme Source | IC50 (µM) |

| Human NNMT | 1.8 |

| Monkey NNMT | 2.8 |

| Mouse NNMT | 5.0 |

| U2OS cells | 1.6 |

| 3T3L1 cells | 6.3 |

| Data sourced from MedChemExpress and AbMole. abmole.commedchemexpress.com |

Given that this compound is a substituted nicotinamide, it is plausible that its anti-inflammatory effects could be mediated through similar pathways, including PARP and potentially NNMT inhibition. However, without direct experimental evidence, this remains speculative.

Anticancer Research and Cytotoxic Effects

The anticancer potential of nicotinamide analogs is largely linked to the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in numerous cancers. NNMT catalyzes the methylation of nicotinamide, affecting cellular energy and methylation pathways. By inhibiting NNMT, compounds like this compound and its analogs can disrupt cancer cell metabolism and signaling, leading to cytotoxic effects.

Inhibition of Tubulin Polymerization

There is currently a lack of specific research data directly linking this compound or other NNMT inhibitors to the inhibition of tubulin polymerization. This mechanism is a well-established target for a different class of anticancer drugs, such as vinca (B1221190) alkaloids and taxanes, which disrupt microtubule dynamics, leading to mitotic arrest and cell death. nih.gov While many anticancer agents induce cell cycle arrest, a primary effect on tubulin is a distinct mechanism that has not been documented for nicotinamide analogs.

Induction of Apoptosis in Cancer Cells

The inhibition or downregulation of NNMT, the presumed target of this compound, has been shown to induce apoptosis in cancer cells. In human breast cancer cell lines (Bcap-37 and MDA-MB-231), silencing NNMT expression led to a significant induction of apoptosis. nih.gov This pro-apoptotic effect was associated with changes in the Bcl-2 family of proteins, key regulators of the mitochondrial pathway of apoptosis.

Specifically, NNMT downregulation resulted in:

An increase in the expression of pro-apoptotic proteins Bax and Puma.

A decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.

Increased production of reactive oxygen species (ROS).

Release of cytochrome c from the mitochondria into the cytosol.

Activation of caspase-9 and caspase-3, leading to the cleavage of PARP. nih.govliankebio.com

These findings suggest that inhibiting NNMT disrupts mitochondrial integrity and activates the intrinsic caspase cascade, culminating in programmed cell death. nih.gov Furthermore, in colorectal cancer cells, NNMT overexpression was found to confer resistance to the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) by reducing 5-FU-induced apoptosis. nih.gov This implies that NNMT inhibitors could potentially be used to sensitize cancer cells to conventional chemotherapy by lowering the threshold for apoptosis.

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

Nicotinamide, the parent compound of this family of analogs, has been observed to induce cell cycle arrest at the G2/M phase in fibroblasts. researchgate.net This effect is often a precursor to apoptosis in cancer cells treated with cytotoxic agents. For instance, various natural and synthetic compounds exert their anticancer effects by causing a halt in the G2/M phase, which prevents cells from entering mitosis and triggers cell death pathways. nih.govmdpi.comfrontiersin.org

While direct studies on this compound are not available, research on other compounds has shown that the induction of G2/M arrest is a common anticancer mechanism. This arrest is typically associated with the altered expression of key regulatory proteins such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1), which govern the transition from the G2 to the M phase. frontiersin.org The chalcone (B49325) derivative 1C, for example, was found to induce a significant G2/M arrest in ovarian cancer cells, an effect that was linked to the generation of reactive oxygen species (ROS). nih.gov

Interaction with NRF2 Signaling Pathways in Oxidative Stress and Carcinogenesis

The activity of NNMT inhibitors can indirectly influence the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a master regulator of cellular antioxidant responses. The inhibition of NNMT alters the balance of nicotinamide and its metabolites, including the crucial coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com

Elevated NNMT activity consumes nicotinamide, which can lead to reduced cellular NAD+ levels. mdpi.com NAD+ is essential for the function of sirtuins, a class of enzymes that play a role in cellular health and stress responses. nih.gov By inhibiting NNMT, compounds like this compound may increase the availability of nicotinamide for NAD+ synthesis. amazing-meds.comholisticmedicalwellness.com This increase in NAD+ can, in turn, modulate NRF2 activity. One study showed that NAD+ treatment could enhance the antioxidant capacity of cells by increasing NRF2 activity and the synthesis of glutathione (B108866) (GSH). mdpi.com

By modulating cellular redox balance through the NAD+/sirtuin and NRF2 pathways, NNMT inhibitors could influence how cancer cells cope with oxidative stress, potentially making them more vulnerable to damage. nih.govresearchgate.net

Potential in Specific Cancer Types (e.g., non-small cell lung cancer, melanoma)

The therapeutic potential of targeting NNMT is particularly evident in cancers where the enzyme is highly expressed, such as non-small cell lung cancer (NSCLC) and melanoma.

Non-Small Cell Lung Cancer (NSCLC): Studies have shown a significant upregulation of NNMT expression and activity in NSCLC tissue compared to adjacent non-tumorous tissue. medchemexpress.com This overexpression suggests that NNMT plays a role in lung carcinogenesis. Further research using shRNA to silence the NNMT gene in the A549 human lung cancer cell line demonstrated that reducing NNMT levels led to a significant inhibition of cell proliferation and tumorigenicity. selleckchem.com This makes NNMT a promising molecular target for NSCLC therapy, with inhibitors like this compound representing a potential therapeutic strategy. medchemexpress.comselleckchem.com

Melanoma: Similarly, NNMT is overexpressed in malignant melanoma. Gene silencing of NNMT in A375 and WM-115 melanoma cell lines resulted in a marked reduction of cell proliferation and migration. medisearch.io Critically, the downregulation of NNMT also increased the sensitivity of these melanoma cells to the chemotherapeutic drug dacarbazine. medisearch.io This suggests a dual benefit for NNMT inhibitors: direct anti-proliferative effects and enhancement of the efficacy of existing cancer therapies.

| Cancer Type | Cell Lines Studied | Key Findings of NNMT Inhibition/Silencing | Potential Therapeutic Implication |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | A549 | Inhibited cell proliferation and anchorage-independent growth. selleckchem.com | Targeting NNMT may suppress tumor growth. selleckchem.com |

| Melanoma | A375, WM-115 | Reduced cell proliferation and migration; increased sensitivity to dacarbazine. medisearch.io | NNMT inhibitors could serve as standalone or adjuvant therapy. medisearch.io |

Neuropharmacological and Central Nervous System Applications

Nicotinamide and its metabolites are deeply involved in the development, survival, and function of neurons in the central nervous system (CNS). mdpi.com The inhibition of NNMT presents a compelling strategy for neuroprotection. The enzymatic activity of NNMT produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH), a precursor to homocysteine. nih.gov Elevated levels of homocysteine are a known risk factor for neurodegenerative conditions. nih.gov

Furthermore, the product of NNMT, MNA, has been linked to oxidative stress and neuron death, potentially through the generation of reactive oxygen species in mitochondria. nih.gov Therefore, inhibiting NNMT could protect neurons by preventing the accumulation of potentially toxic metabolites.

Research has highlighted the neuroprotective effects of nicotinamide in animal models of several key neurodegenerative diseases:

Huntington's Disease: In a rat model, nicotinamide treatment improved motor function, reduced oxidative stress markers, and prevented neuronal death in the striatum. universiteitleiden.nl

Alzheimer's and Parkinson's Diseases: Nicotinamide has shown protective effects in models of these diseases, often linked to the maintenance of cellular energy levels and mitochondrial function. mdpi.com

Effects on Neurotransmitter Systems

Research into the analogs of this compound has revealed significant interactions with crucial neurotransmitter systems, specifically the dopaminergic and serotonergic pathways. One notable analog, AS-8112, chemically identified as (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide·2 fumarate, has been characterized as a potent antagonist of dopamine D2, D3, and 5-hydroxytryptamine-3 (5-HT3) receptors. nih.govnih.gov

The antagonistic activity of AS-8112 at these receptors was demonstrated in various in vitro and in vivo studies. In isolated guinea-pig colon, AS-8112 effectively antagonized the action of the 5-HT3 receptor agonist 2-methyl-5HT. nih.gov The antagonistic potency of AS-8112 at the 5-HT3 receptor was found to be comparable to that of established anti-emetic drugs like ondansetron (B39145) and granisetron. nih.gov

Furthermore, in mice, AS-8112 demonstrated its dopamine D3 receptor antagonism by potently inhibiting hypothermia induced by a D3 receptor agonist, R(+)-7-OH-DPAT. nih.gov This multifaceted interaction with both dopamine and serotonin receptor subtypes underscores the significant modulatory effects of this class of compounds on key neurotransmitter pathways involved in a range of physiological and pathological processes.

| Compound | Receptor Target(s) | Activity |

| AS-8112 | Dopamine D2, Dopamine D3, 5-HT3 | Antagonist |

Anti-emetic Potential

The dual antagonism of dopamine D2/D3 and 5-HT3 receptors by analogs of this compound, such as AS-8112, translates into a broad-spectrum anti-emetic potential. nih.govnih.gov This is noteworthy because dopamine receptor antagonists are effective against emesis induced by agents like apomorphine (B128758) and morphine, while 5-HT3 receptor antagonists are primarily used for chemotherapy-induced nausea and vomiting. nih.gov

The anti-emetic efficacy of AS-8112 was evaluated in ferrets and dogs against emesis induced by a variety of stimuli. The compound dose-dependently inhibited emesis induced by the dopamine D3 receptor agonist R(+)-7-OH-DPAT, apomorphine, morphine, and the chemotherapeutic agent cisplatin. nih.gov The potent anti-emetic effects were observed at low doses, as indicated by the respective ID50 values. nih.gov

Moreover, AS-8112 was also effective against emesis induced by other chemotherapeutic agents, namely cyclophosphamide (B585) and doxorubicin. nih.gov The broad-spectrum activity of AS-8112 suggests its potential as a highly effective anti-emetic agent against various causes of nausea and vomiting. nih.govnih.gov

| Emetogen | Species | Effect of AS-8112 |

| R(+)-7-OH-DPAT | Ferrets/Dogs | Inhibition of emesis |

| Apomorphine | Ferrets/Dogs | Inhibition of emesis |

| Morphine | Ferrets/Dogs | Inhibition of emesis |

| Cisplatin | Ferrets/Dogs | Inhibition of emesis |

| Cyclophosphamide | Not Specified | Inhibition of emesis |

| Doxorubicin | Not Specified | Inhibition of emesis |

Structure Activity Relationship Sar Studies of 5 Bromo 2 Methoxynicotinamide Derivatives

Elucidating Key Structural Features for Biological Activity

The methoxy (B1213986) group at the 2-position is a key determinant of the molecule's electronic and conformational properties. As an electron-donating group, it can modulate the basicity of the pyridine (B92270) nitrogen and influence the molecule's interaction with receptor sites. Furthermore, the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within the binding pocket of a target protein. The interplay between the electron-withdrawing bromine and the electron-donating methoxy group creates a unique electronic environment on the pyridine ring that can be pivotal for specific biological activities.

| Substituent | Position | Potential Role in Pharmacological Properties |

| Bromine | 5 | Halogen bonding, electron-withdrawing effects, modulation of ring electronics |

| Methoxy | 2 | Electron-donating effects, hydrogen bond acceptor, conformational influence |

The amide group of 5-bromo-2-methoxynicotinamide is a critical pharmacophore that is often involved in direct interactions with the biological target. Modifications to this group, particularly at the nitrogen atom, have been shown to significantly impact target binding and biological activity. The hydrogen atoms on an unsubstituted amide can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

Substitution on the amide nitrogen with various alkyl or aryl groups can alter the molecule's steric profile, lipophilicity, and hydrogen bonding capacity. For instance, the introduction of small alkyl groups may enhance binding by occupying small hydrophobic pockets in the receptor, whereas larger, bulkier groups might lead to steric hindrance and a decrease in activity. The nature of the substituent on the amide nitrogen can thus be tailored to optimize the compound's fit within the active site of a specific enzyme or receptor.

| Amide Modification | Potential Impact on Target Binding |

| Unsubstituted (-NH2) | Hydrogen bond donor and acceptor interactions |

| Small Alkyl Substitution | Increased lipophilicity, potential for hydrophobic interactions |

| Bulky Alkyl/Aryl Substitution | Steric hindrance, potential for altered binding orientation |

| Introduction of Functional Groups | Additional hydrogen bonding or ionic interactions |

While the 5-bromo and 2-methoxy substituents are defining features, further substitutions on the pyridine ring can fine-tune the efficacy and selectivity of these derivatives. The introduction of additional substituents at other available positions on the pyridine ring can modulate the molecule's physicochemical properties, such as its pKa, solubility, and metabolic stability.

For example, the addition of electron-withdrawing groups can enhance the acidity of any N-H protons and alter the electronic character of the ring, potentially leading to different binding interactions. Conversely, electron-donating groups can increase the basicity of the pyridine nitrogen, which might be crucial for interaction with specific amino acid residues in a target protein. The strategic placement of various functional groups on the pyridine ring is a key strategy for optimizing the pharmacological profile of this compound derivatives, allowing for the development of compounds with improved potency and a more desirable selectivity profile against different biological targets.

| Pyridine Ring Substitution | Potential Effect on Efficacy and Selectivity |

| Additional Electron-Withdrawing Groups | Modulation of ring electronics, potential for new interactions |

| Additional Electron-Donating Groups | Increased basicity of pyridine nitrogen, altered binding affinity |

| Introduction of Hydrophilic Groups | Improved solubility and pharmacokinetic properties |

| Introduction of Lipophilic Groups | Enhanced membrane permeability and target engagement |

Stereochemical Considerations in Activity and Selectivity

The introduction of chiral centers into derivatives of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities and selectivities. The three-dimensional arrangement of atoms is critical for the precise molecular recognition by biological targets, which are themselves chiral.

One enantiomer may fit perfectly into the binding site of a receptor or enzyme, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether, potentially leading to off-target effects. Therefore, the stereoselective synthesis and separation of individual stereoisomers are often crucial steps in the development of therapeutic agents based on the this compound scaffold. The determination of the absolute configuration of the most active stereoisomer provides valuable insights into the topology of the biological target's binding site.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Molecular docking simulations can provide insights into the plausible binding modes of these derivatives within the active site of a target protein. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are responsible for the ligand's affinity.

Detailed ligand-protein interaction studies, often performed using molecular docking and molecular dynamics simulations, are fundamental to understanding the molecular basis of the biological activity of this compound derivatives. These studies can reveal the specific amino acid residues that form crucial contacts with the ligand.

For instance, the amide group of the nicotinamide (B372718) core may form hydrogen bonds with the backbone or side chains of amino acids in the active site. The pyridine ring can engage in p-p or cation-p interactions with aromatic or charged residues. The bromine atom at the 5-position can participate in favorable halogen bonds with electron-rich atoms like oxygen or sulfur in the protein. By identifying these key interactions, researchers can rationally design new derivatives with modified substituents that are expected to form stronger or more specific interactions with the target, leading to improved potency and selectivity.

| Computational Technique | Application in SAR of this compound Derivatives |

| QSAR | Predicting biological activity based on structural descriptors |

| Molecular Docking | Predicting binding modes and key intermolecular interactions |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools that enable the efficient exploration of chemical space to identify promising lead compounds. These methods are particularly valuable in the early stages of drug discovery for filtering large compound libraries and prioritizing molecules for synthesis and biological evaluation.

Pharmacophore Model Generation:

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of this compound, a pharmacophore model would typically be generated based on the structure of a known active ligand in its bound conformation to a target protein or derived from a set of active and inactive analogues. Key pharmacophoric features for this class of compounds could include:

Hydrogen bond acceptors (e.g., the carbonyl oxygen and the nitrogen in the pyridine ring)

Hydrogen bond donors (e.g., the amide nitrogen)

Aromatic rings (the pyridine core)

Hydrophobic features (e.g., the methoxy group)

Halogen bond donors (the bromine atom)

Virtual Screening Campaigns:

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that match the pharmacophoric features and are therefore likely to bind to the same biological target.

In the context of this compound, virtual screening could be employed to discover new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. The screening process involves conformationally searching compound libraries and scoring the alignment of each molecule with the pharmacophore model.

Detailed Research Findings:

Currently, specific and detailed research findings on the application of pharmacophore modeling and virtual screening exclusively for this compound are not extensively available in the public domain. However, broader studies on nicotinamide derivatives provide a framework for how such investigations would be conducted. For instance, in the pursuit of inhibitors for enzymes like nicotinamide N-methyltransferase (NNMT), pharmacophore models have been developed based on the nicotinamide scaffold. These models are then used to screen for novel inhibitors.

A hypothetical virtual screening workflow for this compound derivatives would involve:

Target Identification: Defining the biological target of interest for which this compound shows activity.

Pharmacophore Model Development: Creating a robust pharmacophore model based on the key interactions between the compound and the target's active site.

Database Selection: Choosing appropriate compound libraries for screening, which could include commercial databases, in-house collections, or databases of natural products.

Virtual Screening Execution: Running the computational screen to identify hits that fit the pharmacophore model.

Hit Filtering and Prioritization: Applying additional filters, such as drug-likeness rules (e.g., Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to select the most promising candidates.

Experimental Validation: Synthesizing and biologically testing the prioritized hits to confirm their activity.

The table below illustrates a potential outcome of a virtual screening campaign for novel inhibitors based on a this compound pharmacophore.

| Compound ID | Pharmacophore Fit Score | Predicted Affinity (nM) | Lipinski's Rule of Five Violations |

| ZINC12345678 | 4.8 | 50 | 0 |

| ZINC87654321 | 4.5 | 120 | 0 |

| ZINC24681357 | 4.2 | 250 | 1 |

| ZINC13579246 | 3.9 | 500 | 0 |

This data would then guide the selection of compounds for further investigation in the drug development pipeline. The integration of pharmacophore modeling and virtual screening into the SAR studies of this compound derivatives holds significant promise for the discovery of new and effective therapeutic agents.

Preclinical Research on this compound Derivatives Reveals Limited Publicly Available Data

The field of medicinal chemistry continues to explore a wide array of nicotinamide-based compounds, with many derivatives showing promise as inhibitors of enzymes such as Nicotinamide N-Methyltransferase (NNMT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These investigations are crucial in the development of novel treatments for metabolic disorders, inflammatory conditions, and cancer. However, the specific findings from in vitro and in vivo studies, including efficacy, selectivity, and safety profiles, are highly dependent on the unique chemical structure of each derivative.

The absence of detailed public information on this compound could be attributed to several factors. Research on this particular compound may be in early, unpublished stages, or it might be part of proprietary research within pharmaceutical or academic institutions that has not yet been disclosed.

Consequently, a detailed article on the preclinical research and therapeutic potential of this compound derivatives, adhering to the specific structured outline concerning its efficacy, pharmacological investigations in various disease models, selectivity, and emerging applications, cannot be generated at this time due to the lack of available scientific data. Further disclosure of research findings in scientific journals or patent literature will be necessary to build a comprehensive understanding of the therapeutic potential of this specific chemical entity.

Below is a table of related compound names mentioned in the broader context of nicotinamide derivative research.

Preclinical Research and Therapeutic Potential of 5 Bromo 2 Methoxynicotinamide Derivatives

Emerging Therapeutic Applications

Neurodegenerative Disorders

Nicotinamide (B372718) derivatives, the broader class to which 5-bromo-2-methoxynicotinamide belongs, have demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases. A key mechanism underlying this potential is the modulation of nicotinamide adenine (B156593) dinucleotide (NAD+) levels. NAD+ is a critical coenzyme in cellular metabolism and energy production, and its decline is associated with age-related neurodegeneration.

Preclinical studies have shown that NAD+ precursors, such as nicotinamide riboside, can mitigate neuroinflammation and reduce the accumulation of pathological proteins associated with Alzheimer's disease. mdpi.comnih.govnih.gov In animal models of Alzheimer's, supplementation with nicotinamide riboside led to a downregulation of inflammatory markers in the brain, including NLRP3, ASC, and caspase-1. mdpi.com Furthermore, it was observed to reduce the brain expression of amyloid-β precursor protein and presenilin 1, leading to a significant reduction in amyloid-β plaques. mdpi.com These molecular changes were accompanied by improvements in cognitive function, including spatial recognition memory and hippocampus-dependent tasks. mdpi.com

The neuroprotective effects are also linked to the attenuation of oxidative stress and apoptosis in neuronal cells. nih.gov By boosting NAD+ levels, these compounds support mitochondrial function, which is often impaired in neurodegenerative conditions. nih.gov

| Compound Class | Preclinical Model | Key Findings |

| Nicotinamide Derivatives (e.g., Nicotinamide Riboside) | Mouse model of Alzheimer's Disease | Reduced neuroinflammation, decreased amyloid-β plaques, improved cognitive function. mdpi.comnih.gov |

| NAD+ Precursors | Rodent models of Alzheimer's Disease | Attenuation of oxidative stress, inhibition of apoptosis, enhanced mitochondrial function. nih.gov |

Inflammatory Diseases

The anti-inflammatory properties of nicotinamide derivatives have been investigated in various preclinical settings. The mechanism of action often involves the inhibition of pro-inflammatory signaling pathways. For instance, nicotinamide has been shown to exhibit anti-inflammatory effects that could be beneficial in conditions with an inflammatory component. ceon.rs

In the context of cardiac conditions, nicotinamide riboside has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, in a mouse model of cardiac hypertrophy. nih.gov This inhibition of inflammation contributed to the alleviation of cardiac dysfunction.

While direct studies on this compound are limited, the known anti-inflammatory activities of related nicotinamide compounds suggest a potential therapeutic avenue for this class of derivatives in a range of inflammatory diseases.

| Compound | Preclinical Model | Key Findings |

| Nicotinamide | General models | Exhibits anti-inflammatory properties. ceon.rs |

| Nicotinamide Riboside | Mouse model of cardiac hypertrophy | Inhibited NLRP3 inflammasome activation and myocardial inflammatory response. nih.gov |

Circulatory System Disorders

Preclinical research has highlighted the cardioprotective potential of nicotinamide derivatives, particularly in the context of ischemia-reperfusion injury and heart failure. ceon.rsceon.rs These compounds are believed to exert their beneficial effects by enhancing NAD+ biosynthesis, which is crucial for maintaining cellular energy metabolism in the heart. ceon.rsceon.rs

Nicotinamide riboside has been shown to preserve cardiac function in a mouse model of dilated cardiomyopathy. nih.gov Supplementation with this NAD+ precursor attenuated the development of heart failure by stabilizing myocardial NAD+ levels. nih.gov In a model of pressure overload-induced cardiac hypertrophy, nicotinamide riboside treatment alleviated cardiac dysfunction and remodeling. nih.gov The mechanism was linked to the regulation of the NAD+-Sirtuin3-MnSOD signaling pathway, leading to reduced oxidative stress and inflammation. nih.gov

Furthermore, in a preclinical model of doxorubicin-induced cardiomyopathy, intravenous administration of nicotinamide riboside demonstrated a cardioprotective effect by reducing fibrous tissue formation and improving antioxidant system performance. mdpi.com

| Compound | Preclinical Model | Key Findings |

| Nicotinamide | Ischemia-reperfusion injury models | Enhances NAD+ biosynthesis, contributing to cardioprotection. ceon.rsceon.rs |

| Nicotinamide Riboside | Mouse model of dilated cardiomyopathy | Attenuated the development of heart failure by stabilizing NAD+ levels. nih.gov |

| Nicotinamide Riboside | Mouse model of cardiac hypertrophy | Alleviated cardiac dysfunction and remodeling. nih.gov |

| Nicotinamide Riboside | Rat model of doxorubicin-induced cardiomyopathy | Reduced fibrous tissue formation and improved antioxidant function. mdpi.com |

Diabetes and Metabolic Syndrome

A significant area of preclinical research for nicotinamide derivatives has been in the treatment of diabetes and metabolic syndrome. A notable example is the compound JBSNF-000088, also known as 6-methoxynicotinamide (B1672817). medchemexpress.com This compound is an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in obesity and type 2 diabetes.

In preclinical studies using mouse models of diet-induced obesity, treatment with JBSNF-000088 resulted in a reduction in body weight, improved insulin (B600854) sensitivity, and normalized glucose tolerance. medchemexpress.com The compound was found to reduce levels of 1-methyl-nicotinamide (MNA), the product of the NNMT reaction, in both cellular and animal models. By inhibiting NNMT, JBSNF-000088 is thought to modulate cellular metabolism, leading to its beneficial effects on metabolic parameters.

| Compound | Target | Preclinical Model | Key Findings |

| JBSNF-000088 (6-methoxynicotinamide) | Nicotinamide N-methyltransferase (NNMT) | Mouse model of diet-induced obesity | Reduced body weight, improved insulin sensitivity, normalized glucose tolerance. medchemexpress.com |

Oncology

The potential of nicotinamide derivatives in oncology is an emerging area of investigation. Preclinical studies have explored the cytotoxic activity of various substituted nicotinamide and benzamide (B126) derivatives against a range of cancer cell lines.

One study reported on the synthesis and cytotoxic evaluation of N-(5-methoxyphenyl) methoxybenzenesulphonamides with methoxy (B1213986) and bromo substitutions. nih.gov Several of these compounds, which share structural similarities with this compound, exhibited potent cytotoxic activity against human tumor cell lines, including HeLa, HT-29, and particularly MCF7 (breast adenocarcinoma). nih.gov The mechanism of action for the most active compounds was found to be the inhibition of microtubular protein polymerization, pointing to tubulin as a potential target. nih.gov These compounds were shown to disrupt the microtubule network in cells, leading to cell cycle arrest and apoptosis. nih.gov

Other research has demonstrated the cytotoxic effects of novel bis-benzimidazole derivatives, which can be considered related structures, against lung and breast cancer cell lines.

| Compound Class | Cancer Cell Lines | Key Findings |

| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa, HT-29, MCF7 | Potent cytotoxic activity, inhibition of microtubule polymerization, induction of apoptosis. nih.gov |

| N-substituted bis-benzimidazole derivatives | Lung and Breast cancer cell lines | Significant cytotoxic activity. |

| Copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives | MCF-7 (human breast cancer) | Induced apoptosis. rsc.org |

Future Directions and Research Gaps

Exploration of Additional Biological Targets and Mechanisms of Action

While the primary mechanism of action of 5-Bromo-2-methoxynicotinamide is the inhibition of NNMT, a comprehensive understanding of its full biological activity profile is essential. Future research should focus on systematically screening the compound against a broad panel of enzymes, receptors, and transporters to identify any potential off-target effects. Of particular importance is the assessment of its selectivity against other methyltransferases to ensure a targeted therapeutic effect and minimize the risk of unintended biological consequences.

A study on the structurally related NNMT inhibitor, JBSNF-000028, revealed an inhibitory effect on monoamine oxidase A (MAO-A) nih.gov. This finding underscores the necessity of investigating whether this compound shares this activity, as it could have significant implications for its therapeutic applications and potential side effects. Furthermore, unbiased screening approaches, such as chemoproteomics, could uncover novel binding partners and shed light on previously unknown mechanisms of action beyond NNMT inhibition. A thorough characterization of its on-target and off-target activities will provide a more complete picture of its pharmacological profile.

Development of Highly Selective and Potent Analogs

The development of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the rational design of new derivatives. Systematic modifications to the core structure of this compound will help identify key chemical features that govern its interaction with NNMT and other potential targets.

For instance, research on other NNMT inhibitors has demonstrated that alterations to different parts of the molecule can significantly impact potency and selectivity nih.govnih.gov. By synthesizing and evaluating a library of analogs with variations in the bromine and methoxy (B1213986) substituents on the pyridine (B92270) ring, as well as modifications to the nicotinamide (B372718) moiety, researchers can build a comprehensive SAR dataset. This data will be instrumental in optimizing the lead compound to achieve enhanced therapeutic efficacy and a more favorable safety profile. The goal is to develop second-generation compounds with superior "drug-like" properties, paving the way for advanced preclinical development.

Investigation of Combination Therapies

The potential of this compound may be significantly enhanced when used in combination with other therapeutic agents. This approach could lead to synergistic effects, allowing for lower doses and potentially reducing the risk of adverse effects. In the context of metabolic diseases, combining an NNMT inhibitor with established drugs for type 2 diabetes, such as metformin (B114582) or sodium-glucose cotransporter 2 (SGLT2) inhibitors, could offer a multi-faceted approach to managing the complex pathophysiology of the disease. Preclinical studies have already shown that combining an NNMT inhibitor with an SGLT2 inhibitor can provide synergistic protection for renal tubular epithelium in models of diabetic nephropathy nih.gov.

In oncology, where NNMT is increasingly recognized as a therapeutic target, combination strategies are also highly promising. The metabolic reprogramming induced by NNMT inhibition could sensitize cancer cells to conventional chemotherapies or targeted agents. For example, in models of clear cell renal cell carcinoma, an NNMT inhibitor has been investigated in combination with inhibitors of glycolysis and glutamine metabolism nih.gov. Future preclinical studies should explore the efficacy of this compound in combination with a wide range of cancer therapies to identify the most effective partnerships for various cancer types.

Advanced Preclinical Characterization and Safety Profiling

Before any new therapeutic candidate can be considered for human trials, a rigorous and comprehensive preclinical safety and toxicology evaluation is mandatory. While initial assessments of this compound have shown no evidence of mutagenicity in the Ames and micronucleus tests, and no significant inhibition of cytochrome P450 enzymes, a more extensive safety profile is required nih.gov.

This next phase of research must include Investigational New Drug (IND)-enabling toxicology studies conducted under Good Laboratory Practice (GLP) conditions. These studies will involve both single-dose and repeated-dose toxicity assessments in at least two animal species (one rodent and one non-rodent) to identify any potential target organs for toxicity and to establish a safe starting dose for clinical trials allucent.comintoxlab.com. Furthermore, a comprehensive safety pharmacology core battery will need to be conducted to evaluate the effects of the compound on the cardiovascular, respiratory, and central nervous systems allucent.compremier-research.com. A thorough understanding of the pharmacokinetic and toxicokinetic properties of this compound is also essential for a successful transition to clinical development.

Translational Research and Clinical Potential

The ultimate goal of developing this compound is its successful translation into a clinically effective therapy. A key aspect of this process is the identification and validation of translational biomarkers that can be used to monitor the biological activity of the drug in humans and to identify patients who are most likely to respond to treatment. Potential biomarkers could include plasma or tissue levels of 1-methylnicotinamide (B1211872) (MNA), the product of the NNMT reaction, or other metabolites in the nicotinamide and S-adenosylmethionine (SAM) pathways.

While this compound itself has not yet entered clinical trials, the broader class of NNMT inhibitors is progressing towards clinical evaluation health.mil. The insights gained from the preclinical and eventual clinical development of other NNMT inhibitors will be invaluable in guiding the future trajectory of this compound. Continued research into the role of NNMT in various diseases will further solidify its potential as a therapeutic target and pave the way for the clinical development of this promising compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-methoxynicotinamide, and what analytical techniques are used to confirm its structure?

- Synthesis :

- Step 1 : Bromination of a nicotinamide precursor (e.g., 2-methoxynicotinamide) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

- Step 2 : Methoxylation via nucleophilic substitution or protection/deprotection strategies, ensuring regioselectivity at the 2-position .

- Step 3 : Amidation or hydrolysis of ester intermediates (e.g., methyl 5-bromo-2-methoxynicotinate) to yield the final amide .

- Characterization :

- NMR Spectroscopy : and NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHBrNO, MW 245.04 g/mol) .

- X-ray Crystallography : If crystalline, to resolve the 3D structure .

Q. How can researchers optimize the reaction conditions for introducing the methoxy group in this compound synthesis?

- Key Variables :

- Temperature : Elevated temperatures (80–100°C) for methoxylation via SNAr (nucleophilic aromatic substitution), leveraging the electron-withdrawing effect of bromine to activate the pyridine ring .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of methoxide ions.

- Catalysts : Copper(I) iodide or palladium catalysts for cross-coupling reactions in multi-step syntheses .

Advanced Questions

Q. What are the key challenges in achieving regioselective bromination in the synthesis of this compound, and how can they be addressed methodologically?

- Challenges :

- Competing bromination at alternative positions (e.g., 4- or 6-positions) due to directing effects of substituents.

- Steric hindrance from the methoxy group at the 2-position .

- Solutions :

- Use directing groups (e.g., amides) to stabilize intermediates and favor bromination at the 5-position.

- Optimize brominating agents (e.g., Br/FeBr vs. NBS) to control reactivity .

- Case Study : Comparative analysis of brominated nicotinic acid derivatives shows that electron-withdrawing groups (e.g., Br) enhance regioselectivity when paired with methoxy .

Q. How does the presence of the methoxy and bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Electronic Effects :

- Methoxy (-OMe) : Electron-donating group activates the pyridine ring at the ortho/para positions, but steric effects at the 2-position limit accessibility.

- Bromine (-Br) : Electron-withdrawing group deactivates the ring but directs incoming nucleophiles to the 5-position .

- Methodological Insights :

- Substitution Reactions : Use strong nucleophiles (e.g., amines, thiols) in polar solvents (DMF) at 100–120°C to displace bromine, forming derivatives like 5-amino-2-methoxynicotinamide .

- Catalysis : Transition metals (Pd, Cu) enable Suzuki-Miyaura cross-coupling for biaryl synthesis, leveraging bromine as a leaving group .

Q. In the context of medicinal chemistry, what strategies are employed to utilize this compound as a building block for bioactive molecules?

- Applications :

- Kinase Inhibitors : The bromine serves as a handle for introducing heterocycles (e.g., piperazines) via cross-coupling, targeting ATP-binding pockets .

- Proteolysis-Targeting Chimeras (PROTACs) : Functionalize the amide group to link E3 ligase ligands and target proteins .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound under varying experimental conditions?

- Analytical Workflow :

Solubility Testing : Compare results in DMSO, ethanol, and aqueous buffers (pH 4–10) to identify solvent-dependent trends .

Stability Studies : Use accelerated stability testing (40°C/75% RH) and HPLC to track degradation products (e.g., hydrolysis to nicotinic acid) .

Data Reconciliation : Cross-reference with structurally similar compounds (e.g., 5-Bromo-2-(cyclopropylmethoxy)nicotinic acid) to identify substituent-driven discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.